molecular formula C17H18O3 B5848297 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione

2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5848297
M. Wt: 270.32 g/mol
InChI Key: DQKSJYDDCARFFO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione, also known as CDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDC is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 142-144°C.

Mechanism of Action

The mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can lead to oxidative damage in cells.
Biochemical and Physiological Effects:
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural diversity, making it a versatile building block for the synthesis of various compounds. However, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be difficult to handle due to its sensitivity to air and moisture.

Future Directions

There are several future directions for research on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new drugs based on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione's anti-inflammatory and antioxidant properties. Another area of interest is the synthesis of novel materials using 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in various fields.

Synthesis Methods

2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the condensation of cinnamaldehyde and cyclohexanone, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed cyclization. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a starting material for the synthesis of various compounds due to its unique structural features. In pharmaceuticals, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In materials science, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5,5-dimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2)10-14(19)16(15(20)11-17)13(18)9-8-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKSJYDDCARFFO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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